molecular formula C10H13BrN2O B14762697 N-(4-bromophenyl)-2-(dimethylamino)acetamide

N-(4-bromophenyl)-2-(dimethylamino)acetamide

Cat. No.: B14762697
M. Wt: 257.13 g/mol
InChI Key: SROJYSJFOVJFBO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(dimethylamino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to an acetamide moiety, which is further substituted with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 4-bromoaniline with chloroacetyl chloride, followed by the introduction of a dimethylamino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 4-bromoaniline reacts with chloroacetyl chloride in the presence of triethylamine to form N-(4-bromophenyl)acetamide.

    Step 2: N-(4-bromophenyl)acetamide is then treated with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-2-(dimethylamino)acetamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(4-bromophenyl)-2-(dimethylamino)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(dimethylamino)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-(dimethylamino)acetamide: Contains a fluorine atom in place of bromine.

    N-(4-methylphenyl)-2-(dimethylamino)acetamide: Features a methyl group instead of a halogen.

These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different substituents on the phenyl ring. The presence of the bromine atom in this compound imparts unique characteristics, such as increased molecular weight and specific electronic effects, which can influence its behavior in chemical and biological systems.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-13(2)7-10(14)12-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROJYSJFOVJFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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